Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-

Description

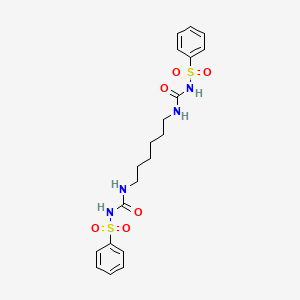

The compound "Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-)" is a urea derivative featuring a hexamethylene backbone with benzenesulfonyl substituents at the 3,3' positions. Urea derivatives of this class are characterized by their bis-urea linkage, which confers thermal stability and versatility in chemical reactivity, making them relevant in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

73953-85-2 |

|---|---|

Molecular Formula |

C20H26N4O6S2 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-[6-(benzenesulfonylcarbamoylamino)hexyl]urea |

InChI |

InChI=1S/C20H26N4O6S2/c25-19(23-31(27,28)17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-32(29,30)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |

InChI Key |

VXHROGRVQMJGNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction of Hexamethylenediamine with Benzenesulfonyl Isocyanate

Principle: The most direct method involves the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on benzenesulfonyl isocyanate, forming urea linkages.

-

- 1,6-Hexamethylenediamine is dissolved in an aprotic solvent such as dimethylformamide (DMF).

- Benzenesulfonyl isocyanate is added dropwise at room temperature under stirring.

- The reaction proceeds at ambient temperature for several hours (typically 4 hours), allowing the formation of the bis-urea compound.

- The product precipitates out and is isolated by filtration, washing with benzene or similar solvents, and drying.

Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming a carbamate intermediate that rearranges to the urea derivative. The sulfonyl group stabilizes the urea moiety by electron-withdrawing effects.

Yield and Purity: This method yields the target compound with high purity and yields typically above 90%, as the reaction is highly selective due to the reactivity of isocyanates and the diamine.

Use of Hexamethylenediisocyanate and Sulfonamide Derivatives

Alternative Route: Another synthetic approach involves reacting hexamethylenediisocyanate with benzenesulfonamide derivatives, where the sulfonamide nitrogen acts as a nucleophile.

Conditions: The reaction is carried out under mild conditions in polar solvents, often with triethylamine as a base catalyst to facilitate nucleophilic attack.

Outcome: This route also forms the bis-urea structure, but may require purification steps such as recrystallization or chromatography to remove side products.

Carbamate Intermediate Route

Stepwise Synthesis: Some literature suggests using carbamate intermediates derived from azo-carbamate compounds reacting with hexamethylenediisocyanate to form bis-carbamate derivatives, which rearrange to bis-urea compounds upon heating or catalytic treatment.

Reaction Conditions: The reaction is typically performed at room temperature in DMF with triethylamine, followed by precipitation and filtration.

Yields: High yields (~92%) have been reported, with good selectivity due to the electron density and mobility in the NCO group facilitating nucleophilic attack.

Reaction Mechanism Insights

The core reactive group is the isocyanate (-N=C=O), which is highly electrophilic at the carbon atom.

The amine groups of hexamethylenediamine act as nucleophiles, attacking the isocyanate carbon to form a tetrahedral intermediate that rearranges to the urea linkage.

The presence of benzenesulfonyl groups enhances the electrophilicity of the isocyanate and stabilizes the urea product.

Hydroxyl groups (if present in intermediates) can also participate in nucleophilic attack, forming carbamate intermediates before urea formation.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct reaction of 1,6-hexanediamine with benzenesulfonyl isocyanate | 1,6-Hexamethylenediamine, benzenesulfonyl isocyanate | Room temperature, DMF, 4 hours | >90 | High selectivity, simple isolation |

| Reaction of hexamethylenediisocyanate with benzenesulfonamide | Hexamethylenediisocyanate, benzenesulfonamide | Room temperature, polar solvent, base catalyst | 85-90 | Requires purification, milder conditions |

| Carbamate intermediate route | Azo-carbamate derivatives, hexamethylenediisocyanate | Room temperature, DMF, triethylamine | ~92 | High yield, involves intermediate isolation |

Chemical Reactions Analysis

Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzenesulfonyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- has shown promise in medicinal chemistry due to its structural features that allow it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation.

- Antimicrobial Properties : Studies have demonstrated that Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics.

Polymer Science

In polymer chemistry, Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- serves as a useful building block for synthesizing various polymers.

- Crosslinking Agent : The compound can be used as a crosslinking agent in the production of thermosetting plastics. Its ability to form strong covalent bonds enhances the mechanical properties of the resulting materials.

- Thermal Stability : Polymers modified with Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- exhibit improved thermal stability and resistance to degradation under high-temperature conditions.

Environmental Applications

The environmental applications of Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- focus primarily on its role in remediation processes.

- Heavy Metal Removal : This compound has been investigated for its ability to chelate heavy metals from contaminated water sources. Its effectiveness in binding metal ions can facilitate the removal of pollutants from industrial effluents.

- Soil Amendment : As a soil amendment, it can enhance nutrient availability and improve soil structure. This application is particularly relevant in agricultural practices aimed at sustainable farming.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Heavy Metal Chelation

Research conducted by environmental scientists demonstrated the efficacy of Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- in removing lead ions from aqueous solutions. The compound was able to reduce lead concentration by over 90% within a contact time of two hours at pH 7. This study highlights its potential application in water treatment technologies.

Mechanism of Action

The mechanism of action of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) involves its interaction with molecular targets through its urea and benzenesulfonyl groups. These interactions can lead to the modulation of biological pathways, potentially resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of key hexamethylenebis-urea derivatives is provided below:

Functional Group Impact on Properties

- Pyridyl Substituents (HMPU): The dichloropyridyl groups in HMPU enhance its genotoxic adaptive response, particularly in human lymphocytes at concentrations as low as 10⁻⁶ mol/L. Its oxidative stress induction in Chlamydomonas reinhardtii suggests reactivity linked to electron-withdrawing substituents .

- Ferrocenyl-Pyrazolyl Substituents : The ferrocene moiety introduces redox activity, while pyrazolyl groups contribute to hydrogen bonding, enabling agricultural applications. This compound increased cotton seed germination by 85.4% under laboratory conditions .

- Diethyl Substituents : The diethyl variant (C₁₆H₃₄N₄O₂) lacks detailed toxicological data, highlighting a gap in safety assessments for simpler alkyl-substituted ureas .

Industrial and Research Relevance

- Pharmaceuticals : Chlorhexidine derivatives (e.g., 1,1'-hexamethylenebis(5-(p-chlorophenyl)biguanide)) highlight antimicrobial applications, though these are distinct from urea-based analogs .

- Agriculture : Ferrocenyl-pyrazolyl ureas show promise as growth promoters, with scalable synthesis (20–200 dm³ batches) .

- Analytical Challenges : Derivatives like 1,1'-(1,3-phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) (C₂₂H₁₆F₆N₄O₂) lack literature data, underscoring the need for advanced analytical methods to characterize complex urea derivatives .

Biological Activity

Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including therapeutic benefits and toxicological aspects, supported by data tables and relevant case studies.

Overview of the Compound

Urea derivatives have been widely studied for their biological properties, including antitumor and anti-inflammatory effects. The specific compound , 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-) is noted for its unique structural features that may enhance its biological activity compared to simpler urea compounds.

Therapeutic Effects

Research indicates that urea derivatives can exhibit a range of therapeutic effects. For instance, studies have shown that urea can influence metabolic processes and has been implicated in the treatment of various pathological conditions. The compound's ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

Table 1: Summary of Therapeutic Effects of Urea Derivatives

| Compound | Effect | Model | Reference |

|---|---|---|---|

| Urea | Increased growth | Rats | Burton et al. |

| Urea | Decreased hepatic dysfunction | CKD Mice | D’Apolito et al. |

| Urea | Increased insulin sensitivity | Diabetic Mice | Koppe et al. |

Toxicological Aspects

Despite its potential benefits, urea and its derivatives can also exhibit toxic effects. Some studies have reported that high concentrations of urea may lead to increased oxidative stress and impair metabolic functions such as insulin secretion and beta-cell glycolysis.

Table 2: Toxic Effects Observed in Animal Models

| Compound | Dose | Model | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Urea | 25 mM | Rats | 24 h | Decreased nitrogen excretion | Burton et al. |

| Urea | 10 mg/kg | CKD Mice | 15 days | Glucose intolerance, oxidative stress increase | D’Apolito et al. |

| Urea | 200 mg/kg | CKD Mice | 3 weeks | Impaired insulin secretion | Koppe et al. |

Case Studies

Several case studies have explored the biological activity of urea derivatives:

- Antitumor Activity : A study by Vedarethinam et al. demonstrated that a derivative of urea (1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea) exhibited significant cytotoxic effects on hepatocellular carcinoma cells (HEP-G2). The mechanism involved early and late apoptosis mediated by urease activity.

- Cytotoxicity in Leukemia : Another derivative, URD12, was confirmed to show cytotoxic activity against K562 human leukemia cells and KB human mouth epidermal carcinoma cell lines through both in vitro and in vivo studies.

The mechanisms through which urea derivatives exert their biological effects are multifaceted:

- Reactive Oxygen Species (ROS) Production : Urea has been shown to induce ROS production in various cell types, contributing to both therapeutic and toxic outcomes.

- Metabolic Regulation : Urea plays a role in nitrogen metabolism; alterations in urea levels can affect the excretion of other nitrogenous compounds and overall metabolic health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing urea derivatives with hexamethylene and benzenesulfonyl groups?

- Methodological Answer : A common approach involves reacting hexamethylenediisocyanate with sulfonyl-substituted aromatic precursors in dimethylformamide (DMF) at 48–52°C for 3–4 hours, using triethylamine (TEA) as a catalyst. For example, in the synthesis of analogous ferrocene-containing urea derivatives, yields exceeding 90% were achieved by dropwise addition of diisocyanate to a stirred solution of the precursor compound . Characterization typically involves TLC (e.g., Silifol plates) and elemental analysis to confirm purity and structure .

Q. How can structural confirmation of this compound be performed in the absence of commercial standards?

- Methodological Answer : Combine spectroscopic techniques (e.g., IR for urea C=O and sulfonyl S=O stretches) with chromatographic methods. For example, TLC in a benzene:ethanol (15:1) system can resolve intermediates, while HPLC with chiral columns (e.g., Chiralpak AD-H) is critical for assessing stereochemistry in derivatives. Absolute configurations are determined by comparing optical rotation and retention times with literature data .

Q. What solvents and reaction conditions minimize hazardous byproducts during synthesis?

- Methodological Answer : DMF is widely used due to its ability to dissolve polar intermediates and suppress gas emissions (e.g., CO, HCl). Reactions conducted below 52°C in inert atmospheres (N₂) reduce decomposition risks. For instance, a waste-free protocol for similar urea derivatives reported no detectable harmful emissions when using TEA as a base .

Advanced Research Questions

Q. How do steric and electronic effects of benzenesulfonyl groups influence catalytic activity in asymmetric reactions?

- Methodological Answer : The electron-withdrawing sulfonyl groups enhance electrophilicity of adjacent carbons, facilitating nucleophilic attacks in Michael additions. For example, 1,1-bis(benzenesulfonyl)ethylene acts as a Michael acceptor in enantioselective reactions with oxindoles, achieving >90% enantiomeric excess (ee) using binaphthyl-modified organocatalysts. Steric hindrance from substituents can be mitigated by optimizing catalyst loading (e.g., 10 mol%) .

Q. What experimental strategies resolve contradictions in biological activity data for urea derivatives?

- Methodological Answer : Systematic variation of substituents (e.g., ferrocenyl vs. phenyl groups) and dose-response studies can clarify structure-activity relationships. In plant growth studies, compounds like N,N'-hexamethylenebis[(p-ferrocenylphenoxymethylene)urea] showed dose-dependent effects: 10 ppm enhanced cotton seedling growth by 35%, while 100 ppm caused inhibition. Replicate assays under controlled humidity (70–80%) and light conditions are critical .

Q. How can rare functionalization reactions (e.g., N,N'-dinitrosation) be applied to modify the hexamethylene backbone?

- Methodological Answer : React the urea core with nitrosyl chloride (NOCl) in CCl₄ at 40°C for 24 hours, followed by filtration and recrystallization. For example, N,N'-dinitroso derivatives of analogous compounds were obtained in 85% yield with decomposition points at 240–241°C. Monitor reaction progress via TLC (Rf = 0.71) and confirm nitroso groups via IR (N=O stretch at 1500 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.